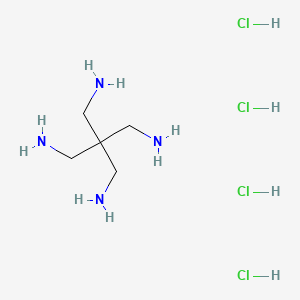![molecular formula C14H14Cl2N2OS B2358677 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide CAS No. 391228-65-2](/img/structure/B2358677.png)
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide is a chemical compound with the molecular formula C14H14Cl2N2OS . It is a complex organic compound that falls under the category of thiazole derivatives .
Molecular Structure Analysis
The molecular structure of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide consists of a thiazole ring attached to a pentanamide chain and a dichlorophenyl group . The InChI string representation of the molecule isInChI=1S/C14H14Cl2N2OS/c1-2-3-4-13(19)18-14-17-12(8-20-14)10-7-9(15)5-6-11(10)16/h5-8H,2-4H2,1H3,(H,17,18,19).
Wissenschaftliche Forschungsanwendungen
Pesticide Interaction and Residue Formation
Research by Bartha (1969) found that when certain herbicides, including compounds structurally similar to N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide, are applied in combination, they transform into unexpected residues. This study highlights the complex interactions and transformations that can occur with similar chemical compounds in agricultural contexts.
Applications in Chemical Synthesis and Crystallography
The study by GayathriB. et al. (2019) demonstrates the synthesis and characterization of novel compounds structurally similar to N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide. Their work delves into the crystal structure, molecular interactions, and theoretical calculations of these compounds, indicating potential applications in material science and crystallography.
Corrosion Inhibition in Industrial Applications
In industrial applications, compounds like N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide have been studied for their role in corrosion inhibition. The research by Yadav et al. (2015) explores the efficacy of thiazole derivatives in preventing corrosion of steel in acidic environments, pertinent to oil-well maintenance.
Herbicidal Activity in Agriculture
Duan et al. (2010) have studied derivatives of thiazolopyrimidine, structurally related to N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide, for their herbicidal activity. The study, available here, highlights the potential use of these compounds in controlling weed growth, enhancing crop production efficiency.
Antimicrobial Properties
Compounds similar to N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide have been explored for their antimicrobial properties. Kubba and Rahim (2018) conducted a study, which can be accessed here, demonstrating the efficacy of thiazole derivatives against various bacteria and fungi, indicating potential applications in medical and pharmaceutical fields.
In Vivo Monitoring in Neuroscience Research
A recent study by Luo et al. (2022) used derivatives of pentanamide, structurally related to N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide, for in vivo monitoring of hydrogen peroxide in mouse brains. This application is crucial in understanding the biochemical processes in neurodegenerative diseases like Parkinson's.
Wirkmechanismus
Target of Action
The primary target of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide is the D3 dopamine receptor . Dopamine receptors are a class of G-protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D3 subtype is of particular interest due to its involvement in several neurological and psychiatric disorders .
Mode of Action
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide interacts with the D3 dopamine receptor, acting as a ligand for this receptor . The interaction between the compound and the D3 receptor can influence the receptor’s activity, potentially altering the signaling pathways it is involved in .
Biochemical Pathways
The D3 dopamine receptor is involved in several biochemical pathways within the CNS. These pathways are primarily related to movement, behavioral motivations, and learning . By acting on the D3 receptor, N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide can potentially influence these pathways, although the specific downstream effects would depend on the exact nature of the compound’s interaction with the receptor .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide’s action would be primarily related to its influence on D3 receptor activity. This could potentially result in changes to neurological function, given the role of the D3 receptor in the CNS .
Action Environment
The action, efficacy, and stability of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide can be influenced by various environmental factors. These could include the presence of other molecules that can interact with the D3 receptor, the overall state of the CNS environment, and the presence of metabolic enzymes that can affect the compound’s stability .
Eigenschaften
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-2-3-4-13(19)18-14-17-12(8-20-14)10-7-9(15)5-6-11(10)16/h5-8H,2-4H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJUMESXLPUDLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B2358597.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2358598.png)


![1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2358605.png)






